molecular formula C15H10O4 B010367 3,6-Dihydroxyflavone CAS No. 108238-41-1

3,6-Dihydroxyflavone

Katalognummer B010367
CAS-Nummer: 108238-41-1
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: XHLOLFKZCUCROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of flavones, including 3,6-dihydroxyflavone, often involves the cyclization of chalcones or the modification of pre-existing flavone structures. A novel approach described by Tang et al. (2004) involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in the presence of potassium carbonate to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which is then reduced to yield the title compound (Tang et al., 2004).

Molecular Structure Analysis

The molecular structure of 3,6-dihydroxyflavone is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the flavone backbone. The specific positioning of these groups influences the compound's electronic structure and reactivity, impacting its photophysical properties and interaction with biological molecules. Studies on similar compounds, like 2′,3-dihydroxyflavone, highlight how hydroxyl substitutions can significantly affect molecular behavior and stability (Labarrière et al., 2020).

Chemical Reactions and Properties

Flavones, including 3,6-dihydroxyflavone, can undergo various chemical reactions, such as O-alkylation, dealkylation, and cyclization, which are crucial for modifying their structures and enhancing their biological activities. For instance, the selective O-alkylation and dealkylation methods have been employed to synthesize specific flavone derivatives, demonstrating the versatility of these compounds (Horie et al., 1993).

Wissenschaftliche Forschungsanwendungen

1. Cytotoxic Activity in Human Cervical Cancer Cells

  • Summary of Application: 3,6-Dihydroxyflavone (3,6-DHF) has been found to have cytotoxic effects on human cervical cancer cells . It is a potent agonist of the human peroxisome proliferator-activated receptor (hPPAR) and has been shown to have antitumor effects .
  • Methods of Application: The study involved treating HeLa cells with 3,6-DHF and observing the effects . The anticancer effects of 3,6-DHF were found to be mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
  • Results: 3,6-DHF exhibited a novel antitumor activity against HeLa cells with IC 50 values of 25 μM and 9.8 μM after 24 h and 48 h, respectively .

2. Binding BSA Immobilized on PEG-coated Silver Nanoparticles

  • Summary of Application: 3,6-Dihydroxyflavone (3,6-diHF) has been found to bind bovine serum albumin (BSA) on PEG-coated silver nanoparticles . This interaction gives rise to the formation of intermolecular and intramolecular H bonds .
  • Methods of Application: The study involved investigating the physicochemical characteristics of 3,6-diHF binding BSA on PEG-coated silver nanoparticles using steady-state and time-resolved fluorescence spectroscopy .
  • Results: The interactions between 3,6-diHF and BSA on PEG-coated silver nanoparticles were found to give rise to the formation of intermolecular and intramolecular H bonds .

3. Antioxidant Activity

  • Summary of Application: 3,6-Dihydroxyflavone has been found to have antioxidant activity . It is present in certain fruits and vegetables and is better utilized to scavenge the excess free radicals from the human body .
  • Methods of Application: The study involved investigating the antioxidant activity of 3,6-Dihydroxyflavone .
  • Results: The study found that 3,6-Dihydroxyflavone has enhanced antioxidant activity .

4. Inhibition of c-Jun N-Terminal Kinase

  • Summary of Application: 3,6-Dihydroxyflavone has been found to inhibit c-Jun N-terminal kinase (JNK), a protein kinase involved in apoptosis and cellular stress responses .
  • Methods of Application: The study involved treating cells with 3,6-Dihydroxyflavone and measuring its effects on JNK activity . The compound was found to have a similar IC50 value to that of the JNK inhibitor, SP600125, in a JNK1 kinase assay .
  • Results: 3,6-Dihydroxyflavone showed a strong binding affinity to JNK1 and may be a candidate inhibitor of JNKs .

5. Interaction with Bovine Serum Albumin on PEG-coated Silver Nanoparticles

  • Summary of Application: 3,6-Dihydroxyflavone has been found to bind bovine serum albumin (BSA) on PEG-coated silver nanoparticles . This interaction is of interest in the field of drug delivery .
  • Methods of Application: The study involved investigating the binding of 3,6-Dihydroxyflavone to BSA on PEG-coated silver nanoparticles using steady-state and time-resolved fluorescence spectroscopy .
  • Results: The interactions between 3,6-Dihydroxyflavone and BSA on PEG-coated silver nanoparticles were found to give rise to the formation of intermolecular and intramolecular H bonds .

6. Scavenging Free Radicals

  • Summary of Application: 3,6-Dihydroxyflavone has been found to have antioxidant activity and is capable of scavenging excess free radicals from the human body .
  • Methods of Application: The study involved investigating the antioxidant activity of 3,6-Dihydroxyflavone .
  • Results: The study found that 3,6-Dihydroxyflavone has enhanced antioxidant activity .

4. Inhibition of c-Jun N-Terminal Kinase

  • Summary of Application: 3,6-Dihydroxyflavone has been found to inhibit c-Jun N-terminal kinase (JNK), a protein kinase involved in apoptosis and cellular stress responses .
  • Methods of Application: The study involved treating cells with 3,6-Dihydroxyflavone and measuring its effects on JNK activity . The compound was found to have a similar IC50 value to that of the JNK inhibitor, SP600125, in a JNK1 kinase assay .
  • Results: 3,6-Dihydroxyflavone showed a strong binding affinity to JNK1 and may be a candidate inhibitor of JNKs, with potent anticancer effects .

5. Interaction with Bovine Serum Albumin on PEG-coated Silver Nanoparticles

  • Summary of Application: 3,6-Dihydroxyflavone has been found to bind bovine serum albumin (BSA) on PEG-coated silver nanoparticles . This interaction is of interest in the field of drug delivery .
  • Methods of Application: The study involved investigating the binding of 3,6-Dihydroxyflavone to BSA on PEG-coated silver nanoparticles using steady-state and time-resolved fluorescence spectroscopy .
  • Results: The interactions between 3,6-Dihydroxyflavone and BSA on PEG-coated silver nanoparticles were found to give rise to the formation of intermolecular and intramolecular H bonds .

6. Scavenging Free Radicals

  • Summary of Application: 3,6-Dihydroxyflavone has been found to have antioxidant activity and is capable of scavenging excess free radicals from the human body .
  • Methods of Application: The study involved investigating the antioxidant activity of 3,6-Dihydroxyflavone .
  • Results: The study found that 3,6-Dihydroxyflavone has enhanced antioxidant activity .

Safety And Hazards


  • Safety : Generally considered safe, but individual sensitivities may vary.

  • Hazards : No significant hazards reported, but standard safety precautions apply.


Zukünftige Richtungen


  • Research : Investigate additional biological activities, potential therapeutic applications, and optimal dosages.

  • Formulations : Explore novel delivery systems for improved bioavailability.

  • Clinical Trials : Evaluate 3,6-DHF in human trials for various conditions.


Eigenschaften

IUPAC Name

3,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOLFKZCUCROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350940
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxyflavone

CAS RN

108238-41-1
Record name 3,6-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydroxyflavone
Reactant of Route 2
3,6-Dihydroxyflavone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,6-Dihydroxyflavone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,6-Dihydroxyflavone
Reactant of Route 5
Reactant of Route 5
3,6-Dihydroxyflavone
Reactant of Route 6
3,6-Dihydroxyflavone

Citations

For This Compound
510
Citations
S Medhe, P Bansal, MM Srivastava - Applied Nanoscience, 2014 - Springer
The antioxidative effect of selected dietary compounds (3,6-dihydroxyflavone, lutein and selenium methyl selenocysteine) was determined in single and combination using DPPH (2,2-…
Number of citations: 75 link.springer.com
X Peng, H Chang, J Chen, Q Zhang… - BMC …, 2017 - bmccancer.biomedcentral.com
Breast cancer is the common cancer in China. In previous study, we determined that 3,6-dihydroxyflavone (3,6-DHF) increases miR-34a significantly in breast carcinogenesis, but the …
Number of citations: 23 bmccancer.biomedcentral.com
H Chang, H Lin, L Yi, J Zhu, Y Zhou, M Mi… - European journal of …, 2010 - Elsevier
We have previously selected a promising anti-cancer agent 3,6-dihydroxyflavone by pharmacodynamic experiments. In the present study, we investigated its pro-apoptosis mechanisms …
Number of citations: 46 www.sciencedirect.com
J Chen, H Chang, X Peng, Y Gu, L Yi, Q Zhang, J Zhu… - Scientific reports, 2016 - nature.com
The epithelial to mesenchymal transition (EMT) is a critical developmental program in cancer stem cell (CSC) maintenance and in cancer metastasis. Here, our study found that 3,6-DHF …
Number of citations: 33 www.nature.com
X Peng, H Chang, Y Gu, J Chen, L Yi, Q Xie… - Cancer Prevention …, 2015 - AACR
Our previous study selected a promising chemopreventive agent 3,6-dihydroxyflavone (3,6-DHF) and found that 3,6-DHF significantly upregulates miR-34a and downregulates miR-21 …
Number of citations: 37 aacrjournals.org
MM Yu, QM Zhou - European Review for Medical & …, 2018 - search.ebscohost.com
OBJECTIVE: Endometriosis is a common disease in women of reproductive age. Characteristics of endometriosis include invasion, metastasis, and recurrence, which are similar to …
Number of citations: 17 search.ebscohost.com
C Hui, F Yujie, Y Lijia, Y Long… - Breast cancer …, 2012 - breast-cancer-research …
miRNAs are very important regulators in biological processes such as development, cellular differentiation, and carcinogenesis. Given the important role of miRNAs in tumorigenesis …
E Lee, KW Jeong, HN Jnawali, A Shin, YS Heo, Y Kim - Molecules, 2014 - mdpi.com
Previously we have shown that 3,6-dihydroxyflavone (3,6-DHF) is a potent agonist of the human peroxisome proliferator-activated receptor (hPPAR) with cytotoxic effects on human …
Number of citations: 21 www.mdpi.com
M Voicescu, R Bandula - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
Photophysical properties of a bioactive flavonol which can be used as a model for polyhydroxylated natural flavonols, 3,6-diHydroxyflavone (3,6-diHF) in cyclodextrins (CDs)/bovine …
Number of citations: 10 www.sciencedirect.com
JY Lee, EJ Lee, KW Jeong, YM Kim - Bulletin of the Korean …, 2011 - researchgate.net
Three types of β-ketoacyl acyl carrier protein synthase (KAS) are important for overcoming the bacterial resistance problem. Recently, we reported the discovery of a antimicrobial …
Number of citations: 9 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.